molecular formula C7H15ClN4 B2390375 (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride CAS No. 2418594-13-3

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride

Cat. No.: B2390375
CAS No.: 2418594-13-3
M. Wt: 190.68
InChI Key: DYUXRAIPQYWIIB-FYZOBXCZSA-N
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Description

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Ethanamine Group: This step involves the substitution of a suitable leaving group with an ethanamine moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may produce various substituted triazole derivatives.

Scientific Research Applications

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(1-Phenyltriazol-4-yl)ethanamine;hydrochloride
  • (1R)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride
  • (1R)-1-(1-Benzyltriazol-4-yl)ethanamine;hydrochloride

Uniqueness

(1R)-1-(1-Propan-2-yltriazol-4-yl)ethanamine;hydrochloride is unique due to its specific substituents on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

(1R)-1-(1-propan-2-yltriazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c1-5(2)11-4-7(6(3)8)9-10-11;/h4-6H,8H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUXRAIPQYWIIB-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=N1)C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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